2,2-Dimethyl-1,3-dioxolane
Overview
Description
2,2-Dimethyl-1,3-dioxolane is an organic compound with the molecular formula C5H10O2. It is a cyclic acetal derived from acetone and ethylene glycol. This compound is known for its stability and is commonly used as a solvent and a reagent in organic synthesis .
Mechanism of Action
Target of Action
2,2-Dimethyl-1,3-dioxolane is a chemical compound with the molecular formula C5H10O2 It’s known that dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . This suggests that the compound may interact with aldehydes and ketones in biological systems.
Mode of Action
It’s known that dioxolanes can be used as a solvent and as a co-monomer in polyacetals . This suggests that the compound may interact with its targets through a process of solvation or polymerization.
Biochemical Pathways
It’s known that the compound can be used for the valorization of glycerol to produce this compound-4-methanol (solketal), an oxygenated additive to fuel . This suggests that the compound may play a role in the metabolic pathways related to glycerol and fuel production.
Pharmacokinetics
It’s known that the compound has a boiling point of 3657 K and a vapor pressure of 66.3mmHg at 25°C , which may influence its bioavailability and distribution in the body.
Result of Action
It’s known that the compound can be used in the synthesis of other compounds, such as solketal , suggesting that it may have a role in chemical reactions and transformations within the cell.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it’s known that the compound should be handled with care to avoid skin contact and inhalation. Moreover, it should be used only outdoors or in a well-ventilated area . These precautions suggest that the compound’s action, efficacy, and stability may be influenced by factors such as ventilation and exposure to air.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-1,3-dioxolane can be synthesized through the acid-catalyzed reaction of acetone with ethylene glycol. The reaction typically involves the use of a strong acid such as sulfuric acid or p-toluenesulfonic acid as a catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where acetone and ethylene glycol are fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the dioxolane ring is opened
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxolanes depending on the nucleophile used
Scientific Research Applications
2,2-Dimethyl-1,3-dioxolane has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,3-Dioxane: Another cyclic acetal but with a six-membered ring.
Tetrahydrofuran: A five-membered ring ether, similar in structure but lacks the acetal functionality
Uniqueness: 2,2-Dimethyl-1,3-dioxolane is unique due to its high stability and ability to form stable cyclic structures. This makes it particularly useful as a protecting group in organic synthesis, where it can protect carbonyl compounds from unwanted reactions .
Properties
IUPAC Name |
2,2-dimethyl-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2)6-3-4-7-5/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJBDWPVNAYVGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183419 | |
Record name | 2,2-Dimethyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2916-31-6 | |
Record name | 2,2-Dimethyl-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2916-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-1,3-dioxolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002916316 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2916-31-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86111 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dimethyl-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethyl-1,3-dioxolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2-Dimethyl-1,3-dioxolane?
A1: this compound has the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A2: Yes, spectroscopic data like IR and NMR (1H and 13C) are commonly used to characterize this compound and its derivatives. For instance, [] describes the use of IR, 1H NMR, 13C NMR, and EIMS to characterize amide derivatives of 1,3-dioxolane.
Q3: Can this compound be synthesized from glycerol?
A3: Yes, this compound, often referred to as solketal, can be synthesized from glycerol through an acetalization reaction with acetone. This reaction is often catalyzed by acids, with [] demonstrating the effectiveness of SnCl2 as a catalyst.
Q4: What are the applications of this compound in organic synthesis?
A4: this compound is often used as a protecting group for carbonyl compounds or diols in organic synthesis. It can be easily introduced and removed under mild conditions. [] describes its use in protecting the glycerol moiety during the synthesis of 1-monopalmitin.
Q5: What is the role of this compound in polymer chemistry?
A5: this compound can be incorporated into polymers. For example, [] describes the use of (this compound) methyl methacrylate in synthesizing block copolymers for biomedical applications. These polymers are then hydrolyzed to generate poly(glycerol methacrylate) segments, imparting hydrophilicity and swelling behavior to the material.
Q6: Can this compound be used in the synthesis of chiral compounds?
A6: Yes, the chiral derivative (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol, often referred to as TADDOL, is a widely used chiral auxiliary in asymmetric synthesis. [] describes the use of TADDOL derivatives in the asymmetric Ullmann coupling reaction.
Q7: Are there any solvent-free methods for preparing this compound derivatives?
A7: Yes, solvent-free methods, often assisted by microwave irradiation, have been developed for the synthesis of this compound derivatives. [] describes a solvent-free approach for preparing (this compound-4-yl) methanol, an important intermediate.
Q8: Has computational chemistry been used to study this compound?
A8: Yes, DFT calculations have been employed to investigate the thermal decomposition mechanism of this compound and similar compounds in the gas phase. [] utilized B3LYP and MPW1PW91 methods with different basis sets to study the reaction pathway and transition states.
Q9: Is this compound compatible with a variety of solvents?
A9: Yes, this compound is typically soluble in a wide range of organic solvents, making it suitable for various synthetic applications.
Q10: What analytical methods are commonly used to study reactions involving this compound?
A12: Common techniques include gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For instance, [] employed mass-analyzed ion kinetic energy spectrometry and accurate mass measurements to study the fragmentation behavior of this compound derivatives under electron impact ionization.
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